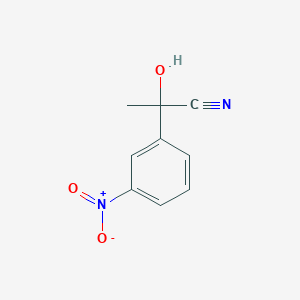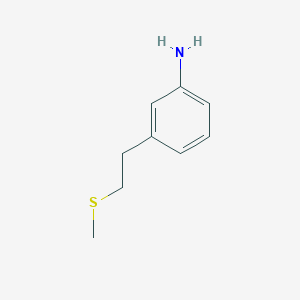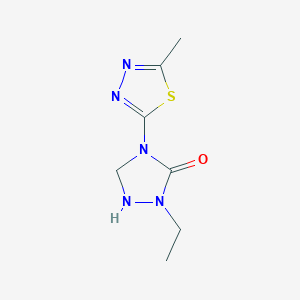![molecular formula C10H9N5 B8604160 3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8604160.png)
3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a fused pyrazole and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the ring system .
Applications De Recherche Scientifique
3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-yl: A similar compound with a phenyl group instead of the pyrazolo[3,4-c]pyridine ring.
5-chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde: Another related compound with a chloro substituent and a carboxaldehyde group.
Uniqueness
3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities .
Propriétés
Formule moléculaire |
C10H9N5 |
|---|---|
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C10H9N5/c1-6-8-2-9(7-3-12-13-4-7)11-5-10(8)15-14-6/h2-5H,1H3,(H,12,13)(H,14,15) |
Clé InChI |
MPJZDLDOQBVNLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(N=CC2=NN1)C3=CNN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[5-(Propan-2-yl)pyridin-3-yl]ethan-1-amine](/img/structure/B8604107.png)
![4-Bromo-2-{[(2R)-morpholin-2-yl]methyl}phenol](/img/structure/B8604112.png)

![[(1R,2S,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate](/img/structure/B8604125.png)






